molecular formula C15H14ClN5O B15226873 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B15226873
M. Wt: 315.76 g/mol
InChI Key: BTWMFATXLNSDKY-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with a pyrazole derivative, followed by chlorination and subsequent reaction with morpholine . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like iron(III) chloride (FeCl3) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine apart from similar compounds is its unique combination of a pyrazole and pyrimidine ring system, which provides a rigid and planar structure. This structural feature enhances its binding affinity to molecular targets, making it a potent inhibitor of CDKs .

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

4-(5-chloro-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

InChI

InChI=1S/C15H14ClN5O/c16-13-10-15(20-5-7-22-8-6-20)21-14(18-13)9-12(19-21)11-1-3-17-4-2-11/h1-4,9-10H,5-8H2

InChI Key

BTWMFATXLNSDKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC(=NN32)C4=CC=NC=C4)Cl

Origin of Product

United States

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